5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one 5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20372591
InChI: InChI=1S/C13H13BrN2O2/c14-12-6-11(15)7-16(13(12)17)9-18-8-10-4-2-1-3-5-10/h1-7H,8-9,15H2
SMILES:
Molecular Formula: C13H13BrN2O2
Molecular Weight: 309.16 g/mol

5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one

CAS No.:

Cat. No.: VC20372591

Molecular Formula: C13H13BrN2O2

Molecular Weight: 309.16 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one -

Specification

Molecular Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
IUPAC Name 5-amino-3-bromo-1-(phenylmethoxymethyl)pyridin-2-one
Standard InChI InChI=1S/C13H13BrN2O2/c14-12-6-11(15)7-16(13(12)17)9-18-8-10-4-2-1-3-5-10/h1-7H,8-9,15H2
Standard InChI Key LUCKJEXOMOFTLT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COCN2C=C(C=C(C2=O)Br)N

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s IUPAC name, 5-amino-3-bromo-1-(phenylmethoxymethyl)pyridin-2-one, reflects its core pyridinone ring substituted at positions 1, 3, and 5. Key structural elements include:

  • Bromine at C3: Introduces steric bulk and electrophilic reactivity, facilitating cross-coupling reactions .

  • Amino group at C5: Enhances hydrogen-bonding capacity, critical for molecular recognition in biological systems .

  • Benzyloxy methyl group at N1: Provides lipophilicity, potentially improving blood-brain barrier permeability .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₃BrN₂O₂
Molecular Weight309.16 g/mol
Canonical SMILESC1=CC=C(C=C1)COCN2C=C(C=C(C2=O)Br)N
XLogP3-AA (Predicted)2.1

The crystal structure remains unresolved, but computational models predict a planar pyridinone ring with substituents adopting equatorial orientations to minimize steric clash . Spectroscopic data, though unreported in literature, can be inferred from analogous dihydropyridines:

  • ¹H NMR: Expected signals at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.5–4.7 ppm (OCH₂N), and δ 6.2–6.4 ppm (pyridinone C4-H) .

  • IR: Stretching vibrations near 1680 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H), and 560 cm⁻¹ (C-Br) .

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically proceeds via multi-step protocols, as outlined in patent literature for related dihydropyridines . A hypothetical route involves:

  • Ring Formation: Condensation of β-keto esters with ammonium acetate yields the pyridinone core .

  • Bromination: Electrophilic aromatic substitution using N-bromosuccinimide introduces bromine at C3 .

  • N1 Functionalization: Alkylation with benzyloxymethyl chloride under basic conditions .

Critical challenges include regioselective bromination and avoiding over-alkylation at the amino group. Yields are unreported but likely modest (30–50%) based on analogous syntheses .

Table 2: Synthetic Comparison with Analogues

CompoundKey SubstituentYield (%)Reference
Target CompoundBenzyloxy methylN/A
5-Amino-1-methyl analogueMethyl42
5-Amino-1-(2-methoxyethyl)Methoxyethyl38

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains uncharacterized, but predictions suggest:

  • Lipophilicity: LogP ≈ 2.1, indicating moderate membrane permeability.

  • Aqueous Solubility: <1 mg/mL due to the benzyl group, necessitating formulation with cosolvents .

  • Stability: Susceptible to hydrolysis under acidic conditions (pH <4) via cleavage of the benzyloxy methyl group .

Thermal analysis data (e.g., melting point) are absent, but differential scanning calorimetry of similar compounds shows decomposition above 200°C .

Target ClassPotential InteractionRationale
Kinases (e.g., AMPK)Hydrogen bonding with C5-NH₂Similar to pyridinone activators
Nuclear ReceptorsHalogen bonding via BrObserved in dihydropyridine patents

Comparative Analysis with Related Compounds

Substituent Effects on Bioactivity

Replacing the benzyloxy methyl group with smaller alkyl chains (e.g., methyl, prop-2-en-1-yl) reduces steric hindrance but diminishes lipophilicity . For example:

  • 1-Methyl analogue (CID 71755757): Higher aqueous solubility (LogP = 1.4) but lower cellular uptake in cancer models .

  • 1-(2-Methoxyethyl) analogue (CID 80501711): Balanced solubility/permeability but unstable under oxidative conditions .

The target compound’s benzyl group may optimize blood-brain barrier penetration, making it suitable for central nervous system (CNS) targets .

Research Findings and Future Directions

Knowledge Gaps and Opportunities

  • Pharmacokinetic Profiling: ADMET studies are needed to assess oral bioavailability and metabolic stability.

  • Target Deconvolution: High-throughput screening against kinase or receptor panels could identify lead indications.

  • Analog Optimization: Systematic variation of the N1 substituent may enhance potency or selectivity .

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